2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound features a hybrid structure combining an indole moiety, a piperidine ring, and a 5-isopropyl-1,3,4-oxadiazole group. The indole nucleus is linked via an ethanone bridge to the piperidin-1-yl group, which is further substituted with the oxadiazole heterocycle.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)19-21-22-20(26-19)16-8-10-23(11-9-16)18(25)13-24-12-7-15-5-3-4-6-17(15)24/h3-7,12,14,16H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPPNLZZHBDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines the structural motifs of indole and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.43 g/mol. The structure features an indole moiety linked to a piperidine ring substituted with an oxadiazole group, which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.43 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of indole and oxadiazole possess significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to exhibit potent antibacterial and antifungal activities. A study explored various oxadiazole derivatives and found that they effectively inhibited bacterial growth through disruption of bacterial cell wall synthesis .
Anticancer Potential
The indole structure is frequently associated with anticancer activity due to its ability to interact with various biological targets. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the oxadiazole moiety may enhance these effects by providing additional mechanisms for targeting cancer cell pathways .
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective properties. The compound's potential to modulate neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases. Research has suggested that certain indole-based compounds can protect neuronal cells from oxidative stress and apoptosis .
The mechanism by which 2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exerts its biological effects involves several pathways:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Oxidative Stress Modulation : The oxadiazole moiety can contribute to antioxidant properties, reducing oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in anti-inflammatory therapies .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Activity Study : A series of oxadiazole derivatives were synthesized and tested against various microbial strains. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial potency .
- Anticancer Research : A study focused on indole-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation .
- Neuroprotective Study : Research on indole derivatives highlighted their capacity to protect against neurotoxicity induced by glutamate, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, which include the compound . The oxadiazole scaffold has been shown to possess various biological activities, particularly against cancer cells.
Case Studies
- Cell Line Studies : Various derivatives of 1,3,4-oxadiazoles have been tested against different cancer cell lines. For instance, compounds exhibiting high cytotoxicity against breast cancer cell lines (MCF-7) demonstrated promising results .
- Combination Therapy : Research indicates that combining oxadiazole derivatives with other anticancer agents enhances their efficacy .
Pharmacological Applications
In addition to its anticancer properties, the compound may have broader pharmacological applications:
- Neuroprotective Effects : Some studies suggest that indole derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : Certain derivatives have shown activity against various microbial strains, indicating potential use in infectious disease treatment.
Research Findings
A comprehensive review of the literature reveals the following insights regarding the compound's applications:
| Application Area | Findings |
|---|---|
| Anticancer Activity | Effective against multiple cancer cell lines; mechanism involves enzyme inhibition |
| Neuroprotection | Potential protective effects on neuronal cells; further research needed |
| Antimicrobial Activity | Exhibits activity against specific pathogens; requires more exploration |
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Core
The 5-isopropyl-1,3,4-oxadiazol-2-yl group is electron-deficient, enabling nucleophilic substitutions or ring-opening reactions. Key findings:
-
Oxidative cyclization : Hypervalent iodine reagents (e.g., iodobenzene/Oxone) promote desulfurization of thiosemicarbazides to form oxadiazoles, as demonstrated in Scheme 8 of . This suggests the oxadiazole ring may undergo similar oxidative modifications.
-
Electrophilic substitution : Iodine-mediated C–O bond formation (e.g., Scheme 4 in ) allows functionalization at the oxadiazole C5 position.
Piperidine Nitrogen Reactivity
The piperidine nitrogen participates in alkylation/acylation due to its nucleophilic lone pair:
| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, TEA | N-acetyl derivatives | 85–92% | , |
| Alkylation | Alkyl halides, KI | Quaternary ammonium salts | 70–80% |
Indole Ring Modifications
The 1H-indol-1-yl group undergoes electrophilic substitution at C3/C5 positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing antibacterial activity (see ).
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives for solubility tuning .
Ketone Functionalization
The ethanone moiety is reactive toward nucleophiles:
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (e.g., ).
-
Condensation : Hydrazines form hydrazones under acidic conditions (Scheme 14 in ).
Cross-Coupling Reactions
Pd-catalyzed couplings enable aryl/heteroaryl substitutions:
-
Suzuki coupling : Aryl boronic acids react at the oxadiazole C5 position (Scheme 7 in ).
-
Buchwald-Hartwig amination : Piperidine nitrogen undergoes C–N bond formation .
Stability Under Acidic/Basic Conditions
-
Acidic hydrolysis : The oxadiazole ring opens to form hydrazides at 80°C in HCl (pH < 3) .
-
Basic conditions : Piperidine nitrogen deprotonates above pH 10, enabling SN2 reactions .
Photocatalytic Modifications
Visible-light-driven eosin-Y catalysis (Scheme 6 in ) oxidizes semicarbazones to oxadiazoles, suggesting potential for similar late-stage functionalization.
Comparison with Similar Compounds
Structural Analogs with Tetrazole vs. Oxadiazole Substituents
Compounds 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., derivatives 22–28 in ) share a piperidine-ethanone-indole backbone but replace the oxadiazole with a tetrazole ring. Key differences include:
- Synthetic Routes : Tetrazole analogs are synthesized via sodium azide and triethyl orthoformate reactions, whereas oxadiazole derivatives typically require cyclization of acylhydrazides or other precursors.
- Stability and Reactivity : Tetrazoles are more polar and acidic (due to NH tautomerism) compared to 1,3,4-oxadiazoles, which may influence metabolic stability and bioavailability.
- Biological Implications: Tetrazoles are known bioisosteres for carboxylic acids, while oxadiazoles often enhance lipophilicity and membrane permeability .
Table 1: Comparison of Heterocyclic Substituents
| Heterocycle | Synthetic Method (Key Reagents) | LogP (Predicted) | Pharmacological Role |
|---|---|---|---|
| 1,3,4-Oxadiazole | Cyclization of acylhydrazides | ~2.5* | Enhances CNS penetration |
| Tetrazole | Sodium azide, triethyl orthoformate | ~1.8* | Carboxylic acid bioisostere |
*Estimated values based on substituent contributions.
Substituent Branching: Isopropyl vs. Propyl Oxadiazoles
The compound 1-(4-methylpiperidin-1-yl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone () differs only in the alkyl chain on the oxadiazole (propyl vs. isopropyl). Branching effects include:
Pyrazolyl-Pyridine Hybrids
Compounds like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (–4) replace the piperidine-oxadiazole unit with a dihydropyrazole-pyridine system. Notable contrasts:
- Synthesis: These derivatives are formed via chalcone-hydrazide cyclization (), contrasting with the SN2 alkylation used for piperidine-ethanone derivatives.
- Bioactivity : Pyrazole-pyridine hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents, suggesting divergent target profiles compared to oxadiazole-piperidine analogs .
Piperazine-Based Indole Ketones
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone ()
- Structural Differences : The benzylpiperazine group replaces the oxadiazole-piperidine moiety.
- The benzyl group may enhance σ-receptor affinity .
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone ()
- Substituent Impact : The benzhydryl group (diphenylmethyl) significantly increases molecular weight (MW = ~423 g/mol) and lipophilicity, which could improve receptor binding but reduce solubility.
Table 2: Piperidine/Piperazine Derivatives Comparison
| Compound | Substituent | MW (g/mol) | Key Features |
|---|---|---|---|
| Target compound (oxadiazole-piperidine) | 5-Isopropyl-oxadiazole | ~380* | Balanced lipophilicity, CNS potential |
| 4-Benzylpiperazine analog | Benzyl | 335.4 | σ-Receptor targeting |
| 4-Benzhydrylpiperazine analog | Benzhydryl | ~423 | High steric bulk, prolonged activity |
*Estimated based on formula.
Preparation Methods
Cyclization of Isobutyric Acid Hydrazide
Isobutyric acid hydrazide (1) is synthesized by reacting isobutyric acid with hydrazine hydrate. Cyclization with carbon disulfide (CS₂) in an alkaline medium yields 5-isopropyl-1,3,4-oxadiazole-2-thiol (2) . Subsequent desulfurization using bromine in acetic acid produces the 5-isopropyl-1,3,4-oxadiazole core (3) .
$$
\text{Isobutyric acid} \xrightarrow{\text{NH}2\text{NH}2} \text{(1)} \xrightarrow{\text{CS}2, \text{KOH}} \text{(2)} \xrightarrow{\text{Br}2, \text{AcOH}} \text{(3)}
$$
Functionalization of Piperidine at Position 4
4-Aminopiperidine (4) is reacted with 5-isopropyl-1,3,4-oxadiazole-2-carbonyl chloride (5) (derived from (3) using thionyl chloride) to form 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (6) . Alternatively, a Ullmann coupling or Buchwald-Hartwig amination may link the oxadiazole to piperidine.
Synthesis of the 2-(1H-Indol-1-yl)Ethanone Moiety
The indole-ethanone fragment is prepared via Friedel-Crafts acylation. Indole (7) reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-(1H-indol-1-yl)acetyl chloride (8) , which is hydrolyzed to 2-(1H-indol-1-yl)ethanone (9) .
$$
\text{Indole} \xrightarrow{\text{ClCH}2\text{COCl, AlCl}3} \text{(8)} \xrightarrow{\text{H}_2\text{O}} \text{(9)}
$$
Coupling of Piperidine-Oxadiazole and Ethanone-Indole Fragments
The final step involves coupling (6) and (9) . Two primary methods are employed:
Nucleophilic Acyl Substitution
2-(1H-Indol-1-yl)ethanone (9) is converted to its acyl chloride (10) using oxalyl chloride. Reaction with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (6) in the presence of triethylamine (TEA) yields the target compound (11) .
$$
\text{(9)} \xrightarrow{\text{(COCl)}_2} \text{(10)} \xrightarrow{\text{(6), TEA}} \text{(11)}
$$
Peptide Coupling Reagents
Propanephosphonic anhydride (T3P®) mediates amide bond formation between (6) and (9) in tetrahydrofuran (THF), achieving yields >85% with minimal epimerization.
Alternative One-Pot Synthesis Strategies
Recent advances enable telescoped synthesis:
Photocatalytic Oxidative Cyclization
Acylhydrazide (1) and 4-cyanopiperidine (12) undergo eosin Y-catalyzed cyclization under visible light, forming (6) in situ. Subsequent coupling with (9) via T3P® completes the synthesis in one pot.
Pd-Catalyzed Annulation
Palladium-catalyzed oxidative annulation of isocyanides (13) with hydrazides (1) directly generates the oxadiazole-piperidine scaffold, which is then acylated with (10) .
Optimization and Challenges
Steric Hindrance Mitigation
The isopropyl group on the oxadiazole imposes steric constraints. Using bulky bases (e.g., DIPEA) and polar aprotic solvents (e.g., DMF) improves coupling efficiency.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product with >95% purity.
Yield Comparison of Key Methods
| Method | Intermediate Yield (%) | Final Yield (%) |
|---|---|---|
| POCl₃ Cyclization | 78 | 65 |
| T3P® Coupling | - | 88 |
| Photocatalytic | 92 | 75 |
| Pd-Catalyzed | 85 | 70 |
Q & A
Q. Optimization Tips :
- Control temperature (e.g., 0–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .
- Monitor reaction progress via TLC or HPLC .
Basic: Which spectroscopic and analytical methods are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms the integration of indole protons (δ 7.0–8.5 ppm) and piperidine/oxadiazole carbons .
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₅N₃O₂) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
Data Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular Docking :
- Use software like AutoDock Vina to simulate binding to targets (e.g., cannabinoid receptors or kinases) .
- Prioritize targets based on structural motifs (e.g., indole’s affinity for serotonin receptors) .
- Binding Affinity Assays :
- Surface Plasmon Resonance (SPR) or ITC quantifies interaction kinetics .
- Validate docking predictions with mutational studies (e.g., alanine scanning) .
Case Study : A structurally analogous compound showed nanomolar affinity for CB1 receptors via π-π stacking with Trp356 .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Mitigation strategies:
- Orthogonal Assays : Confirm activity using both cell-based (e.g., cAMP inhibition) and biochemical (e.g., enzyme inhibition) assays .
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values to rule out nonspecific effects at high concentrations .
- Proteomic Profiling : Use affinity pulldown-MS to identify unintended targets .
Example : A compound showed conflicting cytotoxicity data due to varying ATP levels in cell lines; normalizing to ATP content resolved discrepancies .
Advanced: What strategies improve synthetic yield and purity?
Answer:
- Reaction Engineering :
- Use flow chemistry for exothermic steps (e.g., oxadiazole cyclization) to improve control .
- Optimize stoichiometry (e.g., 1.2 equivalents of indole derivative to prevent side reactions) .
- Byproduct Mitigation :
- Add molecular sieves to absorb water in moisture-sensitive steps .
- Use scavenger resins (e.g., thiourea resin for Pd removal) .
Q. Yield Comparison Table :
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Oxadiazole formation | THF | H₂SO₄ | 65 | 90 | |
| Indole coupling | DCM | Pd(PPh₃)₄ | 78 | 95 |
Advanced: How to assess and mitigate toxicity during in vitro studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
